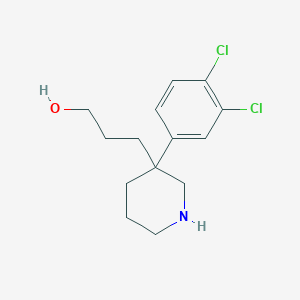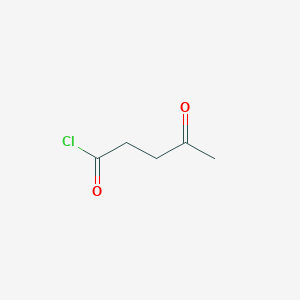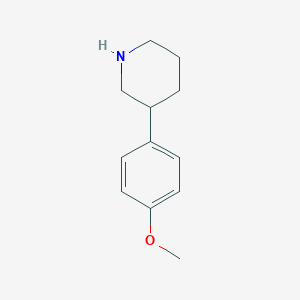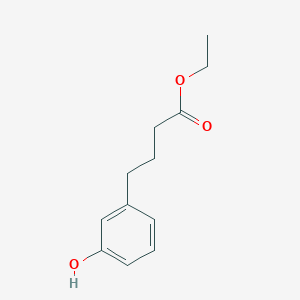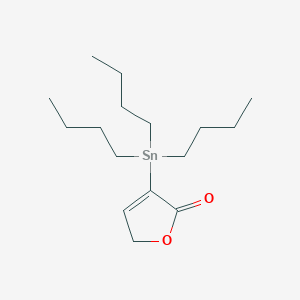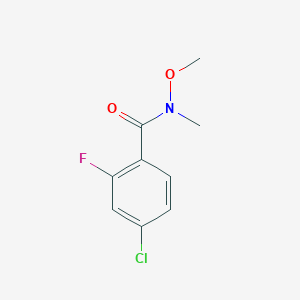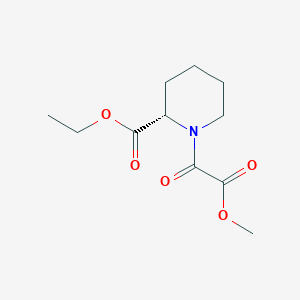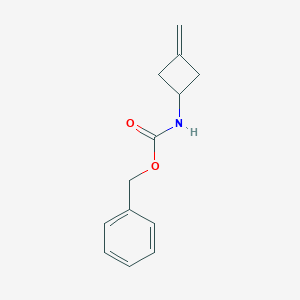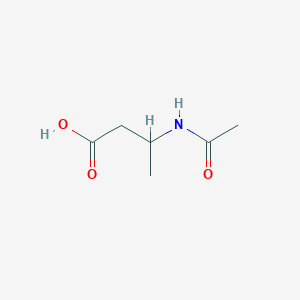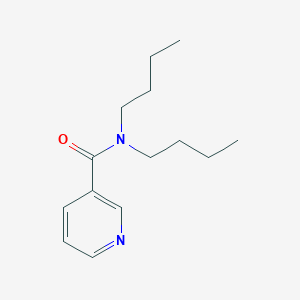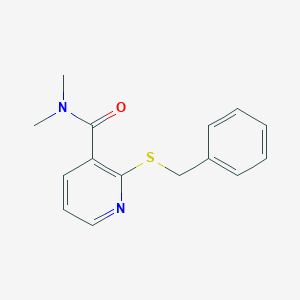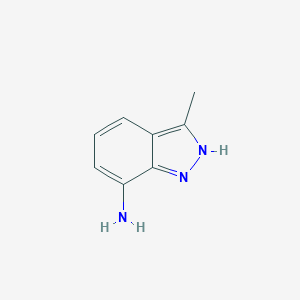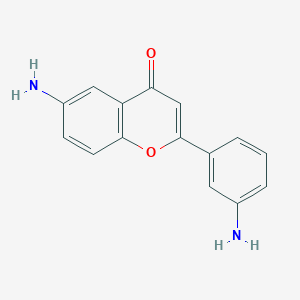
6-Amino-2-(3-aminophenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(3-aminophenyl)chromen-4-one, also known as flavopiridol, is a synthetic flavonoid that has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle and play a crucial role in cancer cell proliferation. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of flavopiridol in scientific research.
Mecanismo De Acción
Flavopiridol exerts its anti-cancer effects by inhibiting CDKs, which are enzymes that play a crucial role in cell cycle regulation. Specifically, 6-Amino-2-(3-aminophenyl)chromen-4-one inhibits CDK1, CDK2, CDK4, and CDK6, which are all involved in the regulation of cell proliferation. In addition, 6-Amino-2-(3-aminophenyl)chromen-4-one also inhibits other enzymes that are involved in cancer cell survival and growth, such as RNA polymerase II and protein kinase B.
Efectos Bioquímicos Y Fisiológicos
Flavopiridol has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for its anti-cancer effects. It also inhibits angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells. Flavopiridol has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Amino-2-(3-aminophenyl)chromen-4-one is its potent anti-cancer effects, which make it a promising candidate for cancer treatment. However, one of the limitations of 6-Amino-2-(3-aminophenyl)chromen-4-one is its toxicity, which can limit its use in clinical settings. In addition, 6-Amino-2-(3-aminophenyl)chromen-4-one has a short half-life, which can make it difficult to administer in a clinical setting.
Direcciones Futuras
There are several potential future directions for research on 6-Amino-2-(3-aminophenyl)chromen-4-one. One area of interest is the development of more potent and selective CDK inhibitors, which may have fewer side effects than 6-Amino-2-(3-aminophenyl)chromen-4-one. Another area of interest is the investigation of 6-Amino-2-(3-aminophenyl)chromen-4-one in combination with other anti-cancer drugs, which may enhance its efficacy. Finally, there is also interest in investigating the potential use of 6-Amino-2-(3-aminophenyl)chromen-4-one in other diseases, such as HIV and Alzheimer's disease.
Métodos De Síntesis
Flavopiridol can be synthesized through a multi-step process that involves the condensation of 3-aminoacetophenone with salicylaldehyde, followed by cyclization with ammonium acetate and reduction with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Flavopiridol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and leukemia. Flavopiridol has also been investigated for its potential use in other diseases, such as HIV, Alzheimer's disease, and inflammation.
Propiedades
Número CAS |
199460-12-3 |
|---|---|
Nombre del producto |
6-Amino-2-(3-aminophenyl)chromen-4-one |
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
6-amino-2-(3-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H,16-17H2 |
Clave InChI |
JHCRMYACOBDZEC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)N |
Sinónimos |
4H-1-Benzopyran-4-one,6-amino-2-(3-aminophenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



